molecular formula C24H14Cl2N2O4S B2652652 [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate CAS No. 721434-09-9

[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2652652
CAS No.: 721434-09-9
M. Wt: 497.35
InChI Key: LXKZXUMXIYWRGY-UHFFFAOYSA-N
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Description

[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate is a complex organic compound characterized by the presence of chloropyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chloropyridine, phenylsulfanyl compounds, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenyl or pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biology, this compound is investigated for its potential as a biochemical probe. It may be used to study enzyme interactions, protein binding, and cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may have properties that make it useful in drug development, particularly for targeting specific molecular pathways.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of specialized products with specific properties.

Mechanism of Action

The mechanism of action of [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloropyridine derivatives and phenylsulfanyl compounds. Examples include:

  • 2-Chloropyridine-3-carboxylic acid
  • 4-(2-Chloropyridine-3-carbonyl)oxyphenyl sulfide

Uniqueness

What sets [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[4-[4-(2-chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2O4S/c25-21-19(3-1-13-27-21)23(29)31-15-5-9-17(10-6-15)33-18-11-7-16(8-12-18)32-24(30)20-4-2-14-28-22(20)26/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKZXUMXIYWRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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